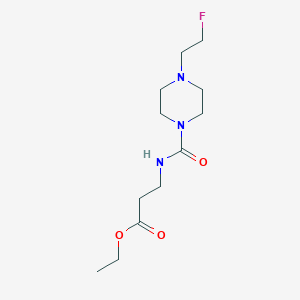

3-(4-(2-フルオロエチル)ピペラジン-1-カルボキサミド)プロパン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

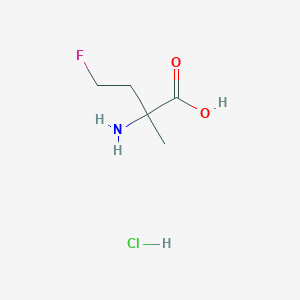

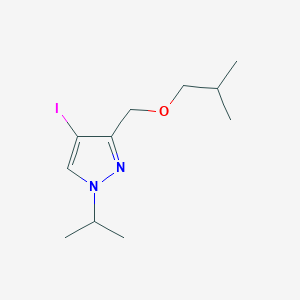

The synthesis of piperazine derivatives, such as EFPP, has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of EFPP is based on the piperazine moiety, a common feature in many bioactive molecules and drugs . The piperazine ring in EFPP is substituted with a 2-fluoroethyl group at one nitrogen atom and a carboxamido group at the other.作用機序

The mechanism of action of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Biochemical and Physiological Effects:

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

実験室実験の利点と制限

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has also been shown to have low toxicity in animal models. However, Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate also has a relatively short half-life in the body, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for the study of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate. One direction is to investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of metabolic disorders such as diabetes and obesity. In addition, further studies are needed to fully understand the mechanism of action of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate and to optimize its pharmacological properties for clinical use.

Conclusion:

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is a synthetic compound that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-tumor, and anti-microbial properties and has been investigated for its potential use in the treatment of neurological and metabolic disorders. Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate and to optimize its pharmacological properties for clinical use.

合成法

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is synthesized by reacting 1-(2-fluoroethyl)piperazine with ethyl 3-bromoacrylate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate. The purity and yield of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate can be improved by using different reaction conditions and purification techniques.

科学的研究の応用

- マイクロ流体システム: 研究者は有機分子の効率的な生産のためにマイクロ流体合成を用いる。 これらのシステムは、反応条件、核生成、および成長を精密に制御する .

有機合成

難燃剤技術

特性

IUPAC Name |

ethyl 3-[[4-(2-fluoroethyl)piperazine-1-carbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FN3O3/c1-2-19-11(17)3-5-14-12(18)16-9-7-15(6-4-13)8-10-16/h2-10H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWQIRXVSOPQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)